molecular formula C11H7F2N B14122142 3,5-Difluoro-4-phenylpyridine

3,5-Difluoro-4-phenylpyridine

Cat. No.: B14122142
M. Wt: 191.18 g/mol
InChI Key: MBZSIRUJMYEPDH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Architectures in Contemporary Chemical Research

Fluorinated pyridine architectures are of paramount importance in contemporary chemical research, largely due to the unique properties imparted by the fluorine atom. clockss.orgresearchgate.net Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity. nih.govnumberanalytics.com The introduction of fluorine into a pyridine ring can modulate the basicity of the nitrogen atom and influence the electronic distribution across the aromatic system, making these compounds highly valuable in the design of pharmaceuticals and agrochemicals. numberanalytics.comiucr.org

In medicinal chemistry, fluorinated pyridines are integral components of numerous drugs, enhancing their efficacy and pharmacokinetic profiles. numberanalytics.comfluorochem.co.uk The C-F bond is exceptionally strong, which can block sites of metabolic oxidation and increase the compound's half-life in biological systems. scbt.com Furthermore, in material science, the inclusion of fluorine in pyridine-based molecules is a strategy to create materials with enhanced thermal stability, oxidative resistance, and specific electronic properties suitable for applications such as organic light-emitting diodes (OLEDs) and advanced polymers. clockss.orgresearchgate.net The development of novel synthetic methods to introduce fluorine into pyridine rings, including late-stage functionalization, continues to be an active area of research, highlighting the sustained importance of these structural motifs. hoffmanchemicals.com

Overview of Phenylpyridine Systems and Their Academic Research Context

Phenylpyridine systems are a class of compounds that have garnered substantial academic and industrial interest due to their versatile applications. chemicalbook.com These structures are fundamental building blocks in medicinal chemistry, agrochemicals, and catalysis. researchgate.net The 2-phenylpyridine (B120327) scaffold, in particular, is a classic bidentate ligand used in coordination chemistry, most notably in the development of cyclometalated iridium(III) and platinum(II) complexes. libretexts.orghzdr.de These complexes are renowned for their phosphorescent properties and are widely employed as emitters in OLED technology. hzdr.de

The academic research context of phenylpyridines is rich and varied, extending beyond materials science. They are frequently found in biologically active compounds, including herbicides, fungicides, and insecticides. researchgate.net The ability to functionalize both the phenyl and pyridine rings allows for fine-tuning of a molecule's properties. libretexts.org Synthetic organic chemistry has seen a surge in methods for the C-H functionalization of phenylpyridines, enabling the creation of complex molecular architectures from simple precursors. chemicalbook.comlibretexts.org Furthermore, the photophysical and electronic properties of phenylpyridine isomers have been the subject of theoretical and experimental studies to understand the influence of the phenyl ring's position on the pyridine core. chemsrc.com The continuous exploration of phenylpyridine derivatives in catalysis, for example in Suzuki-Miyaura cross-coupling reactions, underscores their role as versatile platforms in synthetic chemistry. hoffmanchemicals.com

Specific Research Focus on 3,5-Difluoro-4-phenylpyridine within Synthetic and Material Science Disciplines

The specific research focus on this compound is situated at the intersection of fluorinated pyridines and phenylpyridine systems, aiming to leverage the advantageous properties of both. While extensive, detailed research on this exact molecule is not yet widespread in public literature, its structure suggests significant potential in both synthetic and material science disciplines. The compound, identified by the CAS number 1214361-80-4, is known to be a solid with the molecular formula C₁₁H₇F₂N. chemicalbook.comdur.ac.uk

In synthetic chemistry, this compound represents a valuable building block. The fluorine atoms at the 3- and 5-positions activate the pyridine ring for certain nucleophilic substitutions while also influencing the reactivity of the adjacent positions. Plausible synthetic routes to this compound likely involve modern cross-coupling reactions. One potential method is the Suzuki-Miyaura coupling of a 3,5-difluoropyridine-4-boronic acid derivative with a phenyl halide. hzdr.delibretexts.org Alternatively, a Grignard reaction involving the formation of a 4-lithiated or 4-magnesiated 3,5-difluoropyridine (B1298662) intermediate, followed by reaction with a phenyl electrophile, presents another viable pathway. beilstein-journals.orgscbt.com The precursor, 3,5-difluoropyridine, is known to undergo metalation, supporting the feasibility of such approaches. nih.gov

From a material science perspective, this compound is a promising candidate for the development of new functional materials. The difluorinated phenylpyridine core can serve as a ligand for metal complexes used in OLEDs. The fluorine substitution is known to blue-shift the emission spectra of phosphorescent iridium(III) complexes and can enhance quantum yields. fluorochem.co.uk The specific 3,5-difluoro substitution pattern on the pyridine ring, combined with the 4-phenyl group, would create unique electronic and steric properties in such organometallic complexes, potentially leading to materials with improved performance and stability. Further research is required to fully characterize this compound and explore its applications as a precursor in the synthesis of advanced materials and complex organic molecules.

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source
CAS Number 1214361-80-4 chemicalbook.comdur.ac.uk
Molecular Formula C₁₁H₇F₂N chemicalbook.comdur.ac.uk
Molecular Weight 191.18 g/mol chemicalbook.comdur.ac.uk

| Physical State | Solid | chemicalbook.comdur.ac.uk |

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 1214361-80-4 C₁₁H₇F₂N
3,5-difluoropyridine 71958-14-8 C₅H₃F₂N
2-phenylpyridine 1008-89-5 C₁₁H₉N
3,5-difluoropyridine-4-boronic acid Not Available C₅H₄BF₂NO₂
Phenylmagnesium bromide 100-58-3 C₆H₅BrMg
3,5-Difluoroaniline 372-39-4 C₆H₅F₂N
4-phenylpyridine (B135609) 939-23-1 C₁₁H₉N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3,5-difluoro-4-phenylpyridine

InChI

InChI=1S/C11H7F2N/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H

InChI Key

MBZSIRUJMYEPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2F)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3,5 Difluoro 4 Phenylpyridine and Analogues

Elucidation of Reaction Pathways in Fluorinated Pyridine (B92270) Formation

The formation of fluorinated pyridines, including 4-aryl-3,5-difluoropyridines, can proceed through various reaction pathways. One notable method involves a dearomatization-hydrogenation (DAH) process. This strategy allows for the creation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors in a highly diastereoselective manner. The process begins with a rhodium-catalyzed dearomatization of the pyridine, which is then followed by a complete saturation of the resulting intermediates through hydrogenation. nih.gov

Another significant pathway is the late-stage functionalization of multisubstituted pyridines and diazines at the position alpha to the nitrogen atom. This is achieved through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly introduced fluoride (B91410). acs.org The direct and selective functionalization of pyridine C-H bonds is an atom-economical approach, although it can be challenging due to the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom. researchgate.net

Recent advancements have also focused on meta and para C-H functionalization of pyridines using various strategies, including the use of pyridine phosphonium (B103445) salts and photocatalytic methods. researchgate.net Furthermore, the synthesis of 3-fluoropyridines has been achieved via a Rh(III)-catalyzed C-H functionalization approach, reacting α-fluoro-α,β-unsaturated oximes with alkynes. acs.org

The classic Zincke reaction, traditionally used for pyridine amination, has been adapted for the selective fluorination of a wide range of nitrogen heterocycles. researchgate.net This method can lead to exclusive selectivity for fluorination adjacent to the nitrogen atom under ambient conditions. researchgate.net

A novel approach involves a superoxide (B77818) radical anion (O₂˙⁻) triggered degenerate ring transformation of N-benzylpyridinium salts. chinesechemsoc.org This process leverages the enhanced electrophilicity of the pyridine ring upon N-benzylation to facilitate ring opening, followed by a 6π-electrocyclization and aromatization to reconstruct the pyridine core, allowing for the selective installation of aryl and formyl groups. chinesechemsoc.org

The table below summarizes various synthetic pathways for fluorinated pyridines.

Table 1: Synthetic Pathways to Fluorinated Pyridines
Pathway Description Key Features
Dearomatization-Hydrogenation (DAH) Rhodium-catalyzed dearomatization of fluoropyridines followed by hydrogenation. Highly diastereoselective, forms all-cis-(multi)fluorinated piperidines. nih.gov
C-H Fluorination/SNAr Site-selective C-H fluorination followed by nucleophilic aromatic substitution. Allows for late-stage functionalization with a variety of nucleophiles. acs.org
Rh(III)-Catalyzed C-H Functionalization Reaction of α-fluoro-α,β-unsaturated oximes and alkynes. Provides a one-step method to multisubstituted 3-fluoropyridines. acs.org
Adapted Zincke Reaction Utilizes Zincke imine intermediates for selective fluorination. Exclusive selectivity for fluorination adjacent to nitrogen. researchgate.net
Degenerate Ring Transformation Superoxide radical anion-triggered ring opening and reconstruction. Allows for dual functionalization of the pyridine core. chinesechemsoc.org

Identification and Role of Key Intermediates in Synthetic Transformations

The identification and understanding of key intermediates are fundamental to elucidating the mechanisms of synthetic transformations involving fluorinated pyridines. In many nucleophilic aromatic substitution (SNAr) reactions of highly fluorinated systems like perfluoropyridines, the formation of a Meisenheimer complex is a critical step. researchgate.net This intermediate is formed when a nucleophile attacks the electron-deficient aromatic ring, and its relative stability often dictates the position of substitution. researchgate.net For instance, in reactions with phenoxide ions under mildly alkaline conditions, the phenoxide attacks the perfluorinated ring at the position that generates the most stable Meisenheimer complex. researchgate.net

In the context of C-H bond functionalization, various intermediates play crucial roles. For example, in the Rh(III)-catalyzed synthesis of 3-fluoropyridines, α-fluoro-α,β-unsaturated oximes serve as key starting materials that engage in a C-H functionalization cascade with alkynes. acs.org Similarly, the adaptation of the Zincke reaction for fluorination proceeds through Zincke imine intermediates, which direct the selective fluorination adjacent to the pyridine nitrogen. researchgate.net

Radical intermediates have also been identified in certain transformations. For instance, detailed mechanistic studies involving active-intermediate-capture and EPR analysis have suggested that some C-N coupling reactions proceed through a radical-mediated pathway. researchgate.net In photocatalytic reactions, such as the difluoromethylation of alkenes, the process is often initiated by the generation of a radical species, like a gem-difluoroalkyl radical, through a single electron transfer (SET) process involving a photoexcited catalyst. nih.govmdpi.com This radical intermediate then participates in subsequent cyclization or addition reactions. nih.govmdpi.com

In the synthesis of 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, trifluoromethylated amidrazones are crucial intermediates. These are formed from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with hydrazine (B178648) hydrate (B1144303) and subsequently undergo intramolecular cyclization. organic-chemistry.org

The table below highlights some of the key intermediates and their roles in the synthesis of fluorinated pyridines and related compounds.

Table 2: Key Intermediates in Fluorinated Pyridine Synthesis
Intermediate Reaction Type Role
Meisenheimer Complex Nucleophilic Aromatic Substitution (SNAr) Determines the regioselectivity of nucleophilic attack on perfluorinated rings. researchgate.net
Zincke Imine Electrophilic Fluorination Directs the selective fluorination to the position adjacent to the pyridine nitrogen. researchgate.net
α-Fluoro-α,β-unsaturated Oxime Rh(III)-Catalyzed C-H Functionalization Acts as a key building block for the construction of 3-fluoropyridine (B146971) rings. acs.org
Radical Species (e.g., gem-difluoroalkyl radical) Photocatalytic Radical Reactions Initiates the reaction cascade, leading to difluoromethylated products. nih.govmdpi.com
Trifluoromethylated Amidrazone Intramolecular Cyclization Serves as a precursor for the formation of 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org

Kinetic and Thermodynamic Control in Functionalization Reactions

The regioselectivity of functionalization reactions on pyridine scaffolds can often be governed by either kinetic or thermodynamic control. This is particularly evident in transition metal-catalyzed C-H activation and borylation reactions. acs.orgprinceton.edu

For instance, in the cyclometalation of fluorinated 2-phenylpyridine (B120327) derivatives, the product distribution can be influenced by the reaction conditions. acs.org Under certain conditions, the reaction is irreversible, and the product ratio reflects the kinetic selectivity of the C-H activation step. However, the addition of an acid and heating can lead to an equilibrium, shifting the product distribution towards the thermodynamically more stable isomer. acs.org This demonstrates that by tuning the reaction parameters, it is possible to switch between kinetic and thermodynamic control, thereby accessing different regioisomers.

A similar phenomenon is observed in the cobalt-catalyzed borylation of fluorinated arenes. acs.orgprinceton.edu The kinetic product often results from the C-H activation at the sterically less hindered position, while the thermodynamic product may be formed at a different position due to electronic stabilization. By adjusting factors such as temperature and the nature of the boron reagent, the reaction can be directed towards either the kinetically or thermodynamically favored product. acs.orgprinceton.edu For example, using HBPin instead of B₂pin₂ at higher temperatures can favor the formation of the ortho-borylated product (thermodynamic) over the meta-borylated product (kinetic). acs.org

In the context of nucleophilic aromatic substitution (SNAr) on halopyridines, the rate-determining step can vary depending on the nucleophile and the halogen leaving group. sci-hub.se When the attack of the nucleophile is the rate-determining step, the reaction is under kinetic control, and the reactivity often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the C-F bond. acs.orgsci-hub.se Conversely, if the departure of the leaving group is rate-limiting, the reactivity order can be reversed (I > Br > Cl > F), reflecting the C-X bond strength. sci-hub.se

The table below provides examples of how kinetic and thermodynamic control can influence the outcome of functionalization reactions on fluorinated pyridine analogues.

Table 3: Kinetic vs. Thermodynamic Control in Functionalization Reactions
Reaction Kinetic Product Thermodynamic Product Controlling Factors
Cyclometalation of fluorinated 2-phenylpyridine para-substituted isomer ortho-substituted isomer Temperature, presence of acid. acs.org
Cobalt-catalyzed borylation of fluoroarenes meta-borylated isomer ortho-borylated isomer Temperature, choice of boron reagent (e.g., HBPin vs. B₂pin₂). acs.orgprinceton.edu
SNAr on 2-halopyridines with O-nucleophiles 2-Fluoropyridine reacts fastest. - The reaction is charge-controlled; nucleophilic attack is rate-determining. sci-hub.se
SNAr on 2-halopyridines with S-nucleophiles 2-Iodopyridine reacts fastest. - The reaction is frontier-controlled; leaving group departure is rate-determining. sci-hub.se

Electrophilic and Nucleophilic Behavior of Fluorinated Pyridine Scaffolds

The electronic properties of fluorinated pyridine scaffolds, such as 3,5-difluoro-4-phenylpyridine, render them susceptible to both electrophilic and nucleophilic attack, although their behavior is predominantly electrophilic due to the presence of the electronegative fluorine atoms and the pyridine nitrogen.

Electrophilic Behavior: The pyridine ring itself is electron-deficient, a characteristic that is significantly enhanced by the presence of fluorine substituents. This makes the carbon atoms of the pyridine ring highly electrophilic and prone to attack by nucleophiles. researchgate.netresearchgate.net This is the basis for the widely used nucleophilic aromatic substitution (SNAr) reactions on fluorinated pyridines. acs.orgresearchgate.net The positions most activated towards nucleophilic attack are typically those ortho and para to the nitrogen atom and also influenced by the fluorine atoms. For instance, in pentafluoropyridine (B1199360), nucleophilic substitution occurs readily and in a predictable pattern at the 2, 4, and 6-positions. researchgate.netresearchgate.net

Nucleophilic Behavior: While the ring carbons are electrophilic, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base. This nucleophilicity can be involved in reactions such as N-alkylation or coordination to metal centers. researchgate.net However, the electron-withdrawing effect of the fluorine atoms decreases the basicity and nucleophilicity of the nitrogen atom compared to non-fluorinated pyridines.

The reactivity of fluorinated pyridines can be strategically exploited. For example, a C-H bond can be selectively functionalized to install a leaving group, such as fluoride, which can then be displaced by a variety of nucleophiles (N, O, S, or C-based). acs.org The reactivity of halopyridines in SNAr reactions is often greater for fluoropyridines compared to their chloro- or bromo-analogues, especially when the attack of the nucleophile is the rate-determining step. acs.orgsci-hub.se The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the reaction. acs.orgsci-hub.se

The table below summarizes the dual electrophilic and nucleophilic characteristics of fluorinated pyridine scaffolds.

Table 4: Electrophilic and Nucleophilic Characteristics of Fluorinated Pyridines
Characteristic Description Influencing Factors Example Reactions
Electrophilic The electron-deficient pyridine ring is susceptible to nucleophilic attack. The electronegativity of the pyridine nitrogen and fluorine substituents enhances electrophilicity. Nucleophilic Aromatic Substitution (SNAr), addition of organometallic reagents. acs.orgresearchgate.netresearchgate.net
Nucleophilic The lone pair on the pyridine nitrogen can act as a nucleophile or base. The electron-withdrawing fluorine atoms reduce the basicity and nucleophilicity of the nitrogen. N-alkylation, coordination to metal catalysts. researchgate.net

Computational and Theoretical Chemistry Studies of 3,5 Difluoro 4 Phenylpyridine

Quantum Chemical Characterization of Molecular and Electronic Structure

The molecular and electronic structure of fluorinated phenylpyridines, including 3,5-Difluoro-4-phenylpyridine, has been a subject of significant interest in computational chemistry. These studies provide fundamental insights into the properties and reactivity of these compounds.

Density Functional Theory (DFT) Applications to Fluorinated Pyridines

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study fluorinated pyridines, offering valuable information about their geometries, electronic properties, and reactivity. acs.orgresearchgate.netiucr.org

DFT calculations have also been used to study the mechanism of catalytic asymmetric reactions involving fluorinated pyridine (B92270) ligands, demonstrating how these ligands can influence the reaction pathways. researchgate.net Furthermore, theoretical studies on substituted pyridines using DFT have been conducted to predict their nucleophilicity, a key factor in their role as organocatalysts. ias.ac.in

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis is a cornerstone of understanding the electronic behavior of molecules. For fluorinated phenylpyridines, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity. imperial.ac.uklibretexts.org

Computational simulations on arylated fluorinated pyridines have provided insights into the electron delocalization within these systems. acs.org For example, in a surrogate for a tetrafluorinated phenylpyridine, the HOMO shows high electron density delocalization on the aromatic ring, while the LUMO exhibits a more uniform distribution across both the aryl and pyridine π-orbitals. acs.org This distribution is crucial for understanding the molecule's behavior in electronic applications. acs.org

The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the molecule. libretexts.org Studies on related platinum(II) complexes with fluorinated phenylpyridine ligands have shown that the introduction of fluorine atoms can lower the HOMO energy level, impacting the electronic transitions which are often a mix of ligand-centered and metal-to-ligand charge transfer. iucr.org In some cases, the introduction of a 1,3,4-oxadiazole (B1194373) ring into a difluoro-pyridine structure was found to significantly alter the electron distribution in the HOMO and LUMO, leading to a larger energy gap compared to other insecticides. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule (conformation) and the forces between molecules (intermolecular interactions) are critical in determining the physical and chemical properties of materials.

Analysis of Pi-Pi Stacking and Crystal Packing

Pi-pi (π-π) stacking is a non-covalent interaction between aromatic rings that plays a significant role in the crystal packing of many organic compounds. nih.govrsc.org In fluorinated phenylpyridines, these interactions, along with others like C-H···N and C-H···F hydrogen bonds, are crucial in defining the solid-state structure. researchgate.netscispace.com

The introduction of fluorine atoms onto aromatic rings can enhance π-π stacking interactions through electrostatic effects. nih.gov This is because the electron-withdrawing nature of fluorine polarizes the π-system of the aromatic ring. nih.gov Crystal structure analyses of related iridium(III) complexes containing difluorophenylpyridine ligands reveal the presence of offset π-stacking and C-H···π interactions, which contribute to the formation of dimeric structures in the solid state. researchgate.net The dihedral angles between the phenyl and pyridyl rings in these complexes indicate slight deviations from coplanarity. researchgate.net

Computational modeling, specifically DFT, has been used to study the dimers of platinum(II) complexes with phenylpyridine ligands to understand the aggregation phenomena and crystal packing. rsc.org The study of conformational preferences in biaryl fragments like phenylpyridine has shown that while 3- and 4-phenylpyridine (B135609) have conformational energy profiles similar to biphenyl, 2-phenylpyridine (B120327) favors a planar conformation, likely due to reduced steric hindrance and potential electronic repulsion between the nitrogen lone pair and the phenyl π-cloud at a perpendicular orientation. plos.org

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling has become an indispensable tool for predicting the reactivity of molecules and elucidating potential reaction pathways, saving significant time and resources in experimental studies. researchgate.net

Molecular modeling simulations have provided valuable insights into the unique electronic and reactive properties of halogenated phenylpyridines. acs.org These simulations support experimental observations of chemo-selective reactions, such as metal-catalyzed aryl-aryl couplings or nucleophilic aromatic substitutions (SNAr). acs.org For instance, in certain fluorinated phenylpyridines, the HOMO representation indicates that the 4-position of the pyridine ring is unoccupied by electron density, making it susceptible to nucleophilic attack, while the LUMO shows electron density spread across the entire molecule. acs.org This understanding of electron distribution helps in predicting which part of the molecule is more likely to react. acs.org

Furthermore, computational studies on the dissociation energies of ligands in organometallic complexes have been correlated with their catalytic efficiency in reactions like intramolecular hydroarylation. researchgate.net This demonstrates the power of computational chemistry to predict not just the site of reactivity but also the efficiency of a catalyst in a given reaction. researchgate.net

Advanced Spectroscopic Property Predictions and Their Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, such as NMR, IR, and UV-Vis spectra, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. rsc.org

DFT calculations have been successfully used to assign vibrational bands in the experimental spectra of novel molecules containing a difluoro-pyridine moiety. researchgate.net The calculated geometrical parameters from DFT are often in good agreement with X-ray diffraction (XRD) results, validating the computational model. researchgate.net

Time-dependent DFT (TD-DFT) is a particularly powerful method for calculating excited state properties and simulating UV-visible absorption and emission spectra. iucr.orgrsc.org For platinum(II) complexes with difluorophenylpyridine ligands, TD-DFT calculations have been used to understand the nature of electronic transitions, identifying them as a mix of ligand-centered charge transfer and metal-to-ligand charge transfer. iucr.org Similarly, for iridium(III) complexes, TD-DFT calculations suggest a mixed metal-to-ligand charge transfer, intraligand charge transfer, and ligand-to-ligand charge transfer character for the emitting state. soton.ac.uk These computational insights are crucial for designing new materials with specific photophysical properties. rsc.orgsoton.ac.uk

The following table summarizes key computational data for related fluorinated pyridine compounds:

Compound/SystemComputational MethodKey Findings
Halogenated PhenylpyridinesDFT (B3LYP/6-311g+(2d,p))Modeled electronic and reactive properties, supported chemo-selective reactivity. acs.org
Platinum(II) Complex with 2',6'-difluoro-2,3'-bipyridineTD-DFT (B3LYP/6-311++G(d,p))Calculated HOMO/LUMO energies, identified electronic transitions as mixed LCCT/MLCT. iucr.org
2-(4-nitrophenyl)-(3,5-difluoro-pyridin-6-yl)-1,3,4-oxadiazoleDFTAssigned vibrational spectra, analyzed reactive sites using MEP and Fukui functions. researchgate.net
Platinum(II) Phenylpyridine ComplexesDFTOptimized monomer and dimer geometries to understand aggregation and packing. rsc.org
Iridium(III) Phenylquinoxaline ComplexesTD-DFTPredicted frontier orbitals and the MLCT/ILCT/LLCT nature of the emitting state. soton.ac.uk

Advanced Functionalization and Derivatization Strategies for 3,5 Difluoro 4 Phenylpyridine Analogues

Chemo- and Regioselective Functionalization of Polyhalogenated Phenylpyridines

The selective functionalization of molecules bearing multiple identical or different halogen atoms presents a significant synthetic challenge due to the subtle differences in the reactivity of the carbon-halogen bonds. nih.gov In polyhalogenated phenylpyridines, achieving chemo- and regioselectivity is crucial for building complex molecules without resorting to lengthy protection-deprotection sequences.

Methodologies have been developed to control reactions at specific sites. For instance, in polyhalogenated heterocycles, site-selective cross-coupling can be influenced by the electronic nature of the atom to which the halogen is attached and the steric environment around it. nih.gov A key strategy involves leveraging the distinct reactivity of different halogens. In a system containing both bromine and fluorine, the carbon-bromine bond is more susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the highly polarized carbon-fluorine bonds on the electron-deficient pyridine (B92270) ring are primed for Nucleophilic Aromatic Substitution (SNAr). acs.org

A demonstrated approach on the analogous pentafluoropyridine (B1199360) system involves the initial regioselective addition of a bromoaryllithium reagent, affording a multifunctional intermediate. acs.org This intermediate possesses both an aryl bromide and reactive fluoro-pyridine moieties. This setup allows for subsequent, chemo-selective functionalization: palladium-catalyzed couplings can be directed at the C-Br bond, while a diverse range of nucleophiles (O-, S-, N-, and C-based) can selectively displace a fluorine atom on the pyridine ring via the SNAr mechanism. acs.org For 3,5-dihalopyridines specifically, deprotonative functionalization at the C4 position can be achieved using an in-situ generated amide base, allowing for the introduction of various groups via reaction with electrophilic aldehydes. jst.go.jp

Table 1: Strategies for Selective Functionalization of Polyhalogenated Pyridines

Strategy Description Targeted Position(s) Key Reagents/Catalysts Ref.
Orthogonal Halogen Reactivity Exploits the different reactivity of C-Br (cross-coupling) and C-F (SNAr) bonds. C-Br and C-F Pd catalysts for C-Br; Nucleophiles (e.g., alkoxides, thiolates) for C-F. acs.org
Directed Lithiation/Halogen Dance Lithiation followed by trapping with an electrophile. Reaction temperature can influence regioselectivity between kinetic and thermodynamic products. C4 or other positions depending on conditions. Lithium diisopropylamide (LDA), various electrophiles. nih.gov
Deprotonative Functionalization Direct deprotonation of an acidic C-H bond followed by reaction with an electrophile. C4 on 3,5-dihalopyridines. CsF (cat.), N(TMS)₃, Aldehydes. jst.go.jp

| Steric/Electronic Directed Coupling | The inherent steric and electronic properties of substituents on the ring direct the site of cross-coupling reactions. | Position adjacent to or distant from directing groups. | Pd catalysts, boronic acids. | nih.gov |

Carbon-Hydrogen (C-H) Bond Functionalization Methodologies on Phenylpyridine Scaffolds

Transition metal-catalyzed C-H bond activation has become a powerful tool for molecular functionalization, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govresearchgate.net In phenylpyridine scaffolds, the pyridine nitrogen atom acts as an effective directing group, coordinating to the metal center and guiding the activation of the typically inert C-H bonds at the ortho position of the phenyl ring. nih.govrsc.org

A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze these transformations. researchgate.netnih.govmdpi.com

Palladium-catalyzed reactions have enabled the introduction of diverse functional groups at the ortho-position, including aryl, acyl, and (ethoxycarbonyl)difluoromethylthio groups. rsc.org The mechanism often involves the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination to yield the functionalized product. rsc.orgbeilstein-journals.org

Rhodium(III)-catalyzed reactions are also prominent, facilitating the formation of C-C, C-N, and C-O bonds under oxidative conditions. researchgate.net

Ruthenium-catalyzed systems, sometimes operating in environmentally benign solvents like water, have been used for selective mono- or diarylation of the phenyl ring. mdpi.com

Copper-catalyzed reactions have been used for ortho-halogenations, where the pyridine again acts as the directing group. mdpi.com

The electronic nature of the phenylpyridine substrate can influence the reaction rate. Studies on related 2-phenylpyridines have shown that electron-donating substituents on the phenyl ring accelerate the C-H activation step, which is consistent with an electrophilic C-H activation mechanism where the metal center is electron-deficient. nih.govacs.orgacs.org

Table 2: Examples of C-H Functionalization on the Phenylpyridine Scaffold

Metal Catalyst Functional Group Introduced Reagent Type Mechanism Highlight Ref.
Palladium(II) Aryl groups Diphenyliodonium chloride Palladacycle formation rsc.org
Palladium(II) Acyl groups Carboxylic acids Activated by trifluoroacetic anhydride rsc.org
Palladium(II) SCF₂CO₂Et Electrophilic SCF₂CO₂Et source C(sp²)–H bond activation beilstein-journals.org
Rhodium(III) Aryl groups Arylboronic acids Chelation-assisted C-H activation researchgate.net
Ruthenium(II) Aryl groups Aryl chlorides/bromides Performed in water or PEG-2000 mdpi.com

| Copper(II) | Halogen (Br, Cl) | N-halosuccinimide | Ligand-directed oxyhalogenation | mdpi.com |

Strategic Introduction of Diverse Chemical Moieties onto the Difluorophenylpyridine Core

The functionalization of the 3,5-difluoro-4-phenylpyridine core can be achieved through several strategic pathways, primarily by targeting either the C-F bonds of the pyridine ring or the C-H bonds of the phenyl ring. This dual reactivity allows for the introduction of a wide array of chemical functionalities.

The most common method for functionalizing the pyridine ring is through Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmdpi.com The fluorine atoms at the 3- and 5-positions are excellent leaving groups in this context, activated by the electron-withdrawing nature of the pyridine nitrogen. masterorganicchemistry.comstackexchange.com This allows for the facile introduction of a variety of heteroatom and carbon nucleophiles.

O-Nucleophiles: Alkoxides and phenoxides can be used to form ether linkages.

S-Nucleophiles: Thiolates are effective for creating thioether bonds.

N-Nucleophiles: Amines and azoles can be introduced to form C-N bonds. acs.org

C-Nucleophiles: Organolithium or Grignard reagents can add to the ring, forming new C-C bonds. acs.orgmdpi.com

Alternatively, C-H activation methodologies, as described in section 5.2, provide a route to introduce carbon-based and other moieties onto the phenyl ring, typically at the ortho-positions. This includes arylation, alkylation, acylation, and cyanation. rsc.org The combination of SNAr on the pyridine ring and C-H functionalization on the phenyl ring offers a powerful toolkit for creating highly decorated and complex this compound derivatives. acs.orgacs.org

Table 3: Diverse Moieties Introduced onto the Phenylpyridine Core

Moiety Type Method of Introduction Position(s) Functionalized Example Reagents Ref.
Aryl Ether SNAr Pyridine C3/C5 Sodium phenoxide mdpi.com
Aryl Thioether SNAr Pyridine C3/C5 Sodium thiophenoxide acs.org
Amine SNAr Pyridine C3/C5 Alkyl/aryl amines acs.orgrsc.org
Alkyl/Aryl C-H Activation Phenyl C2'/C6' Arylboronic acids, Alkenes researchgate.netmdpi.com
Acyl C-H Activation Phenyl C2'/C6' Aldehydes, Carboxylic acids rsc.org
Cyanide C-H Activation Phenyl C2'/C6' K₃[Fe(CN)]₆ rsc.org

| Trifluoromethylthio | C-H Activation | Phenyl C2'/C6' | AgSCF₃ | beilstein-journals.org |

Fluorine-Retentive and Defluorinative Transformations in Functionalization

Functionalization strategies involving fluorinated molecules can be broadly categorized as either fluorine-retentive or defluorinative. nih.govnih.gov The choice of strategy depends on whether the C-F bond itself is the target of the transformation.

Fluorine-Retentive Transformations are those in which the C-F bonds remain intact throughout the reaction sequence. The functionalization occurs at other sites on the molecule. For the this compound scaffold, C-H bond activation at the ortho-position of the phenyl ring is a prime example of a fluorine-retentive strategy. mdpi.combeilstein-journals.org These methods allow for the modification and elaboration of the molecule while preserving the valuable difluoropyridine core, which is often crucial for modulating the physicochemical and biological properties of the final compound.

Defluorinative Transformations involve the cleavage of one or more C-F bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This is the most common defluorinative process for this scaffold. A nucleophile attacks an electron-deficient carbon atom bearing a fluorine, leading to the displacement of a fluoride (B91410) ion. wikipedia.orgmdpi.com The high electronegativity of fluorine activates the ring toward nucleophilic attack, making this a favorable process despite the high strength of the C-F bond. masterorganicchemistry.comstackexchange.com

Defluorinative Cross-Coupling: More advanced methods involve the transition-metal-catalyzed activation and coupling at a C-F bond. Nickel-catalyzed reactions, for example, have been developed for the cross-coupling of aryl fluorides with various partners. beilstein-journals.orgacs.org These reactions can selectively transform a C-F bond into a new C-C or C-heteroatom bond, offering an alternative to SNAr. nih.gov For instance, a polyhalogenated compound containing both C-Br and C-F bonds can first undergo a selective cross-coupling at the C-Br bond, followed by a nickel-catalyzed defluorinative arylation at the C-F bond. beilstein-journals.org

The ability to selectively engage in either fluorine-retentive or defluorinative pathways provides immense synthetic flexibility, allowing chemists to tailor the functionalization strategy to the desired molecular target.

Table 4: Comparison of Fluorine-Retentive and Defluorinative Strategies

Strategy Type Definition Primary Example on Phenylpyridine Core Bond(s) Formed Bond(s) Broken
Fluorine-Retentive C-F bonds are preserved during functionalization of another part of the molecule. C-H Activation on the Phenyl Ring C-C, C-N, C-O, C-S at phenyl ring C-H at phenyl ring
Defluorinative A C-F bond is cleaved and replaced with a new bond. Nucleophilic Aromatic Substitution (SNAr) C-O, C-S, C-N, C-C at pyridine ring C-F at pyridine ring

| Defluorinative | A C-F bond is cleaved and replaced with a new bond. | Defluorinative Cross-Coupling | C-C, C-Si at pyridine ring | C-F at pyridine ring |

Applications of 3,5 Difluoro 4 Phenylpyridine in Advanced Materials and Supramolecular Chemistry

Role as Building Blocks in Fluorinated Polymer Architectures

The robust nature and specific reactivity of the 3,5-difluoropyridine (B1298662) scaffold make it an attractive building block for the synthesis of fluorinated polymers. These materials are sought after for their thermal stability, chemical resistance, and unique optical properties.

Fluorinated pyridines serve as essential precursors for a variety of fluoropolymers and network materials. researchgate.net The high reactivity of compounds like perfluoropyridine towards nucleophilic aromatic substitution (SNAr) provides a versatile platform for polymer synthesis. researchgate.net This principle extends to derivatives like 3,5-Difluoro-4-phenylpyridine. Research has demonstrated that related structures, such as halogenated phenylpyridines, can be used to create complex macromolecular structures. For instance, 2,4,6-Tris(4-bromophenyl)-3,5-difluoropyridine has been utilized as a monomer to construct both functionalized linear polymers and controlled network architectures, showcasing the utility of the difluoropyridine core in polymer science. acs.org This methodology allows for the development of a diverse pool of polyarylene structures with high complexity. acs.org

The ability to form cross-linked structures is critical for the development of thermoset resins, which are known for their high performance in demanding applications. researchgate.net The poly-functional nature of substituted difluorophenylpyridines allows them to act as nodes for creating rigid, three-dimensional polymer networks. acs.org The development of fluorinated network materials, including thiol-ene thermosets, from fluoropyridine precursors highlights their role in this area. researchgate.net Furthermore, the integration of pyridine (B92270) and its isomers, like pyrimidine, into materials for organic light-emitting diodes (OLEDs) underscores their importance in the broader field of high-performance electronic materials. spiedigitallibrary.org

Precursors for Fluoropolymers and Fluorinated Network Materials

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound acts as a Lewis base, making it an excellent ligand for coordinating with metal ions. The fluorine substituents modulate the electronic properties of the ligand, influencing the stability and photophysical characteristics of the resulting metal complexes.

The 3,5-difluorophenylpyridine motif is a key component in the design of cyclometalated iridium(III) complexes, which are of great interest for applications in optoelectronics, including OLEDs. mdpi.comresearchgate.net In these complexes, the iridium atom bonds to both a carbon atom of the phenyl ring and the nitrogen atom of the pyridine ring, forming a stable five-membered metallacycle. mdpi.com

Detailed structural analyses of several such complexes have been performed. For example, the complex Bis3,5-difluoro-2-(2-pyridyl)phenyliridium(III) (FIrpic) features a distorted octahedral coordination geometry around the central Ir(III) ion. researchgate.net Similarly, the structures of Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) and Bis3,5-difluoro-2-(4-methylpyridin-2-yl)phenyliridium(III) also exhibit this distorted octahedral arrangement. researchgate.netiucr.orgnih.gov The fluorination of the phenylpyridine ligand has a significant impact on the photophysical properties of the complexes, often leading to a blue-shift in their emission wavelengths compared to non-fluorinated analogues. jkps.or.kr

Structural Data of Cyclometalated Iridium(III) Complexes
ComplexGeometryIr-C Bond Lengths (Å)Ir-N Bond Lengths (Å)Reference
Bis3,5-difluoro-2-(2-pyridyl)phenyliridium(III)Distorted Octahedral1.993–1.9972.041–2.138 researchgate.net
Bis3,5-difluoro-2-(4-methylpyridin-2-yl)phenyliridium(III)Distorted Octahedral1.979–1.9952.019–2.125 iucr.org
Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III)Distorted OctahedralNot specified2.128–2.136 (to bipy) researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Nitrogen-containing heterocyclic ligands, including pyridine derivatives, are widely used in MOF synthesis due to the strong coordination between nitrogen and metal ions, which can impart high chemical and thermal stability. mdpi.com While the direct use of this compound as a MOF linker is not widely reported, closely related structures are key in this field. For example, linkers like 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine and 2,5-difluoro-1,4-bis(4-pyridyl)benzene are employed to construct MOFs. bldpharm.comresearchgate.net The incorporation of fluorine into MOF linkers can influence the framework's properties, such as thermal stability and gas uptake capacity. uni-koeln.de The development of MOFs using pyridine-containing linkers, such as 3,5-bis(4-pyridylmethylenoxyl) benzoate, further demonstrates the versatility of this class of compounds in creating porous, crystalline networks. scirp.org

Cyclometalated Iridium(III) Complexes and Their Structural Analysis

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. tue.nl The fluorine and phenyl substituents on the 3,5-difluoropyridine core play a crucial role in directing these interactions.

The versatility of the fluorinated pyridine motif is also evident in other systems. For instance, iodoalkynyl-substituted pyridines with fluorine atoms can form discrete, parallelogram-shaped dimers through specific N···I halogen bonds. acs.org In other cases, fluorine atoms have been shown to facilitate the formation of one-dimensional tubular architectures through C–F···S contacts, highlighting the diverse roles that fluorine can play in guiding the self-assembly of complex supramolecular structures. acs.org These examples underscore the potential of this compound and related compounds to serve as programmable units for the bottom-up construction of novel supramolecular materials.

Design of Bipyridine Ether-Type Bifunctional Precursors

Bipyridine ethers are highly valuable bifunctional precursors in the field of supramolecular chemistry, frequently serving as foundational components for the construction of macrocycles and other complex molecular architectures. mdpi.com The synthesis of these precursors often involves the coupling of pyridine-methanol units. A general synthetic approach may involve the reaction of a hydroxymethyl pyridine derivative with a corresponding tosylate in the presence of a base like sodium hydride to form the ether linkage. mdpi.com

While the synthesis of various functionalized bipyridine ethers and their derivatives has been a focus of research for creating macrocyclic ligands and functional materials, specific documented examples detailing the use of this compound in the design of bipyridine ether-type bifunctional precursors are not extensively covered in available research. mdpi.combeilstein-journals.orgnih.gov However, the known reactivity of functionalized pyridines suggests that derivatives of this compound could potentially be employed in similar synthetic strategies to create novel fluorinated bipyridine ether precursors with modified electronic and binding properties for specialized applications in supramolecular chemistry. mdpi.com

Exploration of Host-Guest Properties and Molecular Recognition

Molecular recognition is a fundamental process in supramolecular chemistry where specific molecules (a host and a guest) bind through non-covalent interactions. frontiersin.orgrsc.org The design of synthetic hosts capable of selectively binding specific guests is crucial for applications in sensing, catalysis, and separation technologies. frontiersin.orgcore.ac.uk Macrocyclic compounds such as calixarenes, cyclodextrins, and pillararenes are common hosts, utilizing their pre-organized cavities to encapsulate guest molecules. core.ac.uktcichemicals.com

Pyridine and its derivatives, including phenylpyridines, can act as guest molecules, interacting with host cavities through various forces including hydrogen bonding, π–π stacking, and electrostatic interactions. beilstein-journals.orgmdpi.com For instance, hydrogen-bonded aromatic amide macrocycles can bind pyridinium (B92312) guests within their electron-rich cavities. mdpi.com The introduction of fluorine atoms, as in this compound, can significantly modulate these interactions. Fluorine's high electronegativity alters the electron distribution of the aromatic rings, influencing the strength of π-stacking and hydrogen bonding interactions. nih.gov

While the principles of host-guest chemistry are well-established and the role of fluorination in tuning intermolecular forces is recognized, detailed studies focusing specifically on the host-guest properties and molecular recognition capabilities of systems incorporating this compound are not prominently featured in the reviewed literature. ijacskros.com Nevertheless, the unique electronic profile of this compound makes it a candidate for designing guests with tailored binding affinities or for integration into larger host structures to create specific recognition sites.

Optoelectronic and Photophysical Applications of Metal Complexes Derived from Difluorophenylpyridines

Metal complexes derived from fluorinated phenylpyridines, particularly those of iridium(III), have garnered significant attention for their exceptional photophysical properties and are widely used in cutting-edge optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts. nih.govjkps.or.krnih.govacs.org The fluorine substituents play a critical role in tuning the electronic and photophysical characteristics of these complexes. jkps.or.kracs.org

The introduction of electron-withdrawing fluorine atoms onto the phenylpyridine ligand generally stabilizes the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting iridium complex. acs.orgrsc.org This widening of the HOMO-LUMO gap typically leads to a blue-shift in the emission wavelength compared to non-fluorinated analogues. jkps.or.kracs.org This effect allows for the systematic tuning of emission colors from green to blue, which is critical for developing full-color displays. jkps.or.kr

Research has demonstrated that heteroleptic iridium(III) complexes containing both 2-phenylpyridine (B120327) (ppy) and its difluorinated analogue (F2ppy) exhibit emission wavelengths that shift from 514 nm for the homoleptic Ir(ppy)₃ to 474 nm for Ir(F2ppy)₃, with intermediate wavelengths for the mixed-ligand complexes. jkps.or.kr Cationic iridium complexes incorporating 2-(3,5-difluorophenyl)pyridine (B7992249) have been synthesized and show promise for applications in sensing and light-emitting electrochemical cells (LECs). acs.orgnih.gov For example, the complex (F3,5ppy)₂Ir(pip) exhibits a strong yellow-green luminescence with a high photoluminescence quantum yield (PLQY) of 0.80. nih.gov

The tables below summarize key photophysical data and device performance for several representative iridium complexes featuring difluorophenylpyridine ligands.

Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Difluorophenylpyridine Ligands

Complex Name/AbbreviationAncillary Ligand(s)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference(s)
Ir(ppy)(F₂-ppy)₂-~360495Not specified jkps.or.kr
[Ir(dfppy)₂(pyr₂bpy)][PF₆]5,5′-bis(pyren-1-yl)-2,2′-bipyridine400-500>650Not specified acs.org
(F₃,₅ppy)₂Ir(pip) (Complex 5)2-phenyl-1H-imidazo[4,5-f] jkps.or.krresearchgate.netphenanthrolineNot specified528-588 (general range for series)0.44-0.80 (general range for series) nih.gov
(F₃,₅ppy)₂Ir(tfpip) (Complex 7)2-(4-(trifluoromethylphenyl)-1H-imidazo[4,5-f] jkps.or.krresearchgate.netphenanthroline)Not specified528-588 (general range for series)0.80 nih.gov
[Ir(F₂-ppy)₂(pip-Ph-F)][PF₆] (Complex C6)2-(4-fluorophenyl)imidazo[4,5-f]1,10-phenanthroline3805060.61 (in CH₂Cl₂) mdpi.com
[Ir(dfppy)₂(dppe)]PF₆1,2-Bis(diphenylphosphino)ethane~360470, 5000.43 (in MeCN) rsc.org

Table 2: Performance of Optoelectronic Devices Using Difluorophenylpyridine-based Iridium Complexes

Complex (Emitter)Device TypeMax. Current Efficiency (cd/A)Max. Brightness (cd/m²)CIE CoordinatesReference(s)
Ir-1 (with diphenylphosphoryl group on difluorophenylpyridine)OLED43.6Not specifiedBluish-green researchgate.net
Cationic Ir complex with tPhTAZ ligandLEC34.7256Yellow-green acs.org
Ir-3 (with sulfur-contained ancillary ligand)OLED23.71 (EQE: 18.1%)22,480Red mdpi.com
[Ir(dfppy)₂(pmc)]OLEDNot specifiedNot specifiedGreen-emitting

Beyond OLEDs and LECs, these highly redox-active and photo-stable iridium complexes are powerful photoredox catalysts. nih.govorgsyn.org Complexes such as [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ are instrumental in mediating challenging chemical transformations, including various cross-coupling reactions, under mild, visible-light-driven conditions. orgsyn.orgrsc.org Their high reduction potential in the excited state allows them to facilitate single-electron transfer (SET) processes, enabling the formation of C-C, C-O, and C-S bonds. orgsyn.org

Future Research Directions and Unexplored Avenues

Emerging Synthetic Paradigms for Complex Fluorinated Pyridines, Including Continuous Flow Chemistry

The synthesis of complex fluorinated pyridines is poised for significant advancement through the adoption of novel synthetic paradigms. Continuous flow chemistry, in particular, offers numerous advantages over traditional batch methods for reactions involving hazardous reagents or intermediates, such as fluorination reactions. researchgate.netresearchgate.net This technology provides enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. acs.orgacs.org

The development of continuous-flow systems for the synthesis of fluorinated compounds, including those analogous to 3,5-Difluoro-4-phenylpyridine, is an active area of research. acs.orgtandfonline.com These systems can facilitate challenging transformations, such as nucleophilic aromatic substitution (SNAr) reactions with gaseous reagents or the use of highly reactive fluorinating agents, in a more controlled and scalable manner. researchgate.netresearchgate.netmdpi.com For instance, the use of an H-Cube Pro reactor for in-situ deuterium (B1214612) gas generation from heavy water has been demonstrated for the synthesis of deuterated liquid crystals, showcasing the potential of flow systems for specialized applications. tandfonline.com

Future research will likely focus on developing integrated flow systems that combine multiple synthetic steps, including fluorination, cross-coupling, and other functional group manipulations, to produce complex pyridine (B92270) derivatives in a single, streamlined process. acs.orgd-nb.info The optimization of these flow processes using Design of Experiments (DoE) approaches can lead to high-yielding and selective syntheses. d-nb.info

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Compounds

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with hazardous reagents and exotherms.Enhanced safety through smaller reaction volumes and better control. acs.org
Scalability Often challenging and requires significant process redevelopment.More straightforward scalability by running the system for longer periods. acs.org
Heat & Mass Transfer Can be limiting, leading to side reactions.Superior heat and mass transfer, improving reaction efficiency and selectivity. acs.org
Integration Difficult to integrate multiple reaction and purification steps.Enables seamless integration of synthesis, workup, and analysis. d-nb.info
Reaction Time Can be lengthy, sometimes requiring hours or days.Often significantly shorter due to enhanced kinetics. acs.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Characterization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like this compound. Advanced spectroscopic techniques that allow for in-situ and operando monitoring are becoming indispensable tools for chemical process development. nih.gov Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable insights into reaction pathways. whiterose.ac.ukresearchgate.net

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring reactions, as demonstrated in studies of cyclomanganation of fluorinated 2-phenylpyridine (B120327) derivatives. whiterose.ac.uk Time-resolved spectroscopic methods, spanning from picoseconds to milliseconds, can even capture the dynamics of short-lived intermediates and transition states. researchgate.net The combination of these in-situ techniques with computational modeling can lead to a comprehensive understanding of the factors controlling reaction outcomes, such as regioselectivity. whiterose.ac.uk

Future efforts will likely involve the integration of these advanced spectroscopic tools directly into continuous flow reactor setups, enabling real-time optimization and control of the synthetic process. This approach will be particularly valuable for multistep syntheses and for reactions that are sensitive to small variations in conditions.

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation. For the synthesis of this compound and its derivatives, catalytic methods for C-F and C-C bond formation are of paramount importance. mdpi.comcas.cnambeed.com

Recent advances have focused on creating more active, selective, and sustainable catalysts. This includes the design of novel ligands for transition metal catalysts to control enantioselectivity in asymmetric synthesis. frontiersin.org For instance, Rh(III)-catalyzed C-H functionalization has been used for the one-step preparation of 3-fluoropyridines. acs.org Furthermore, the development of heterogeneous catalysts, such as palladium immobilized on superparamagnetic iron oxide nanoparticles, offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. nih.govrsc.org

Future research will likely explore the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. frontiersin.org Additionally, the development of photocatalytic and electrocatalytic methods offers new avenues for activating challenging bonds under mild conditions. acs.orgfrontiersin.org The combination of different catalytic modes, such as metallaphotoredox catalysis, can enable novel transformations that are not accessible through conventional means. frontiersin.org

Exploration of Structure-Property Relationships for Novel Material Applications

The unique electronic and physical properties imparted by fluorine atoms make fluorinated pyridines like this compound attractive building blocks for advanced materials. mdpi.comresearchgate.net The investigation of structure-property relationships is crucial for designing new materials with tailored functionalities.

Fluorinated pyridine moieties have been incorporated into polymers to create materials with desirable properties such as high thermal stability, good solubility in organic solvents, low dielectric constants, and specific optical properties. researchgate.net For example, polyimides containing fluorinated pyridine units have shown excellent thermal and mechanical properties, making them potential candidates for applications in the microelectronics industry. researchgate.net The introduction of fluorine can also influence the photophysical properties of molecules, leading to applications in luminescent materials and sensors. researchgate.netnih.gov

Future research in this area will focus on systematically varying the substitution pattern of the fluorinated pyridine core and correlating these structural changes with the resulting material properties. This includes exploring the impact of fluorination on liquid crystalline behavior, charge transport characteristics in organic electronics, and the performance of materials in devices such as organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net

Table 2: Impact of Fluorination on Polymer Properties

PropertyGeneral Effect of Fluorine Incorporation
Thermal Stability Often increased due to the strength of the C-F bond. researchgate.net
Solubility Can be improved in organic solvents. researchgate.net
Dielectric Constant Generally lowered, which is beneficial for microelectronics. researchgate.net
Optical Transparency Can be enhanced. researchgate.net
Water Uptake Typically reduced, leading to better environmental stability. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Route Prioritization

For a target molecule like this compound, AI algorithms can be trained on existing chemical literature to identify the most efficient and cost-effective synthetic pathways. acs.orgpreprints.org Machine learning models can also be used to predict the physicochemical properties of novel derivatives, accelerating the discovery of new materials with desired characteristics. researchgate.netmdpi.com

The combination of AI with high-throughput experimentation and automated synthesis platforms creates a closed-loop system for accelerated discovery. beilstein-journals.orgnih.gov Bayesian optimization algorithms, for example, can be used to efficiently explore large reaction parameter spaces to find optimal conditions with a minimal number of experiments. nih.gov

Future research will focus on developing more sophisticated and accurate AI models that can handle the complexity of organic synthesis. github.io This includes improving the ability of models to generalize to new and unexplored areas of chemical space and enhancing their interpretability to provide chemists with actionable insights. preprints.org The ultimate goal is to create a synergistic partnership between human chemists and intelligent machines to accelerate the pace of innovation in chemical science. github.io

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